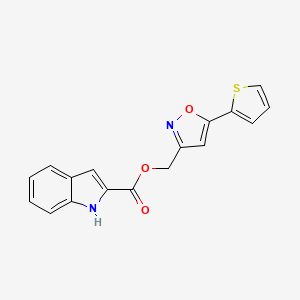

(5-(thiophen-2-yl)isoxazol-3-yl)methyl 1H-indole-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of heterocyclic compounds often involves multi-step reactions that can include cyclization, substitution, and other transformations. For instance, the synthesis of 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole was achieved through the Weidenhagen reaction, followed by N-methylation . Similarly, the novel compound ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was synthesized by cyclizing thioamide with 2-chloroacetoacetate, yielding a process efficiency above 60% . Another compound, 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was synthesized from the reaction of 3-(3,4-dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one and semicarbazide . These methods demonstrate the versatility of synthetic approaches in creating complex molecules with heterocyclic structures.

Molecular Structure Analysis

The molecular structure of synthesized compounds is crucial for understanding their properties and potential applications. The crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was determined using single-crystal X-ray diffraction, revealing its triclinic crystal system and specific unit cell parameters . Such detailed structural analysis is essential for the identification of molecular interactions and the prediction of reactivity patterns.

Chemical Reactions Analysis

The reactivity of synthesized compounds can be explored through various chemical reactions. Electrophilic substitution reactions, such as nitration, bromination, sulfonation, formylation, and acylation, were studied for 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole . The nitration of this compound could involve the thiophene ring or both thiophene and benzene fragments, depending on the reaction conditions. Additionally, 3-(4-Substitutedphenyl)aminoisoxazol-5(2H)-ones, when reacted with triethylamine, can rearrange to form imidazo[1,2-a]pyridines and indoles, with the product distribution influenced by the nature of the substituents on the phenyl group .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For example, the crystal and molecular structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide is stabilized by N-H...O and C-H...O hydrogen bond interactions, which can affect its melting point, solubility, and stability . The properties of these compounds can be further characterized using spectroscopic methods such as IR, ^1H NMR, and MS, as was done for the ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate .

Wissenschaftliche Forschungsanwendungen

Synthesis and Photophysical Properties

A study by Irgashev et al. (2014) detailed the synthesis and photophysical properties of novel indolo[3,2-b]carbazoles substituted with thiophene units. These compounds exhibit interesting optical and redox properties, indicating their potential in electronic and photonic applications (Irgashev et al., 2014).

Organic Semiconductors

Han et al. (2015) synthesized and characterized thiophene derivatives end-functionalized with carbazoles and α-carbolines as organic semiconductors for organic thin-film transistors (OTFTs). These compounds showed promising p-channel characteristics, highlighting their potential in the development of organic electronic devices (Han et al., 2015).

Biological Activities

Mabkhot et al. (2017) synthesized novel thiophene-containing compounds with demonstrated antibacterial and antifungal activities. These findings suggest the potential for these compounds in developing new antimicrobial agents (Mabkhot et al., 2017).

Anticancer Activities

Hassan et al. (2021) reported the design, synthesis, and anticancer evaluation of novel pyrazole–indole hybrids, demonstrating significant cytotoxicity against various cancer cell lines. This study underscores the potential of such compounds in anticancer drug development (Hassan et al., 2021).

Xanthine Oxidase Inhibitory and Anti-inflammatory Activity

Smelcerovic et al. (2015) explored 2-amino-5-alkylidene-thiazol-4-ones for their inhibitory activity against xanthine oxidase and their anti-inflammatory response, indicating potential therapeutic applications in treating diseases associated with oxidative stress and inflammation (Smelcerovic et al., 2015).

Eigenschaften

IUPAC Name |

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O3S/c20-17(14-8-11-4-1-2-5-13(11)18-14)21-10-12-9-15(22-19-12)16-6-3-7-23-16/h1-9,18H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHXANWXYFSUZRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)OCC3=NOC(=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-(thiophen-2-yl)isoxazol-3-yl)methyl 1H-indole-2-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6-methoxy-1H-indol-2-yl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2511131.png)

![1-{4-[(5-Formylpyrimidin-2-yl)amino]phenyl}piperidine-4-carboxamide](/img/structure/B2511133.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2511135.png)

![2-{[6-(4-fluorophenyl)-7-oxo-3-[(oxolan-2-yl)methyl]-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2511139.png)

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2511142.png)

![N-(2-(dimethylamino)ethyl)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2511143.png)

![4-(Benzylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2511148.png)

![N-(2,5-dimethylphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2511149.png)

![Methyl 2-(3-tosylpropanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2511151.png)

![(E)-1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2511152.png)